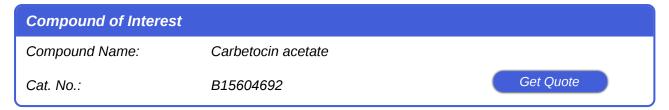


Independent Validation of the Pro-Social Effects of Carbetocin Acetate: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pro-social effects of **Carbetocin acetate** with related compounds, supported by experimental data from preclinical and clinical studies. Carbetocin, a long-acting synthetic analogue of oxytocin, has garnered interest for its potential to modulate social behavior. This document summarizes the current state of independent research, offering a valuable resource for those investigating its therapeutic potential in neuropsychiatric disorders characterized by social deficits.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of **Carbetocin acetate** on social and affective behaviors, with comparisons to oxytocin where available.

Table 1: Effects of Carbetocin on Social Behavior in Animal Models



Species	Behavior Assessed	Treatment and Dose	Key Findings	Compariso n with Oxytocin	Reference
Mice (C57BL/6J)	Sociability (Three- Chamber Test)	Carbetocin (6.4 mg/kg, i.p.) in morphine- abstinent mice	Attenuated the impairment in sociability caused by opioid withdrawal.	Not directly compared in this study.	[1]
Rats (Wistar)	Spontaneous Behavior (Open-Field Test)	Carbetocin (0.1-3.0 mg/kg, i.p.) vs. Oxytocin (0.05 and 1.0 mg/kg, i.p.)	Increased horizontal activity at higher doses, suggesting anxiolytic-like effects. Did not induce grooming behavior seen with oxytocin.	Oxytocin (0.05 mg/kg) also increased locomotion, but at a higher dose (1.0 mg/kg) reduced both locomotion and rearing. Oxytocin significantly increased grooming, unlike Carbetocin.	[2][3]



Mice (California)	Social Approach and Vigilance	Carbetocin (OTR-Gq agonist) infused into the Bed Nucleus of the Stria Terminalis (BNST)	Reduced social approach and increased social vigilance in both male and female mice.	Opposite to the effects of oxytocin receptor activation in the Nucleus Accumbens, which promotes social approach.	[4][5]
Steers (Holstein)	Social Behavior among familiar individuals	Carbetocin (50 or 200 nmol, intracerebrov entricular)	Did not facilitate social behavior; induced a sedative effect (lying down) that disturbed some social interactions.	Not directly compared in this study.	[6]

Table 2: Clinical Trial Data on Carbetocin's Effects on Social and Behavioral Symptoms



Study Population	Intervention	Primary Outcome Measures	Key Findings on Social/Beha vioral Endpoints	Status	Reference
Children and Adolescents with Prader- Willi Syndrome (CARE-PWS Phase 3 Trial)	Intranasal Carbetocin (3.2 mg and 9.6 mg) vs. Placebo	Change in Hyperphagia (HQ-CT) and Obsessive- Compulsive Symptoms (CY-BOCS)	The trial did not meet its primary endpoints. The 3.2 mg dose showed nominally significant improvement s in the PWS Anxiousness and Distress Behaviors Questionnair e (PADQ) score versus placebo.	Completed	[6]

Experimental Protocols

Animal Studies: Social Interaction and Anxiety-Related Behavior

A common experimental paradigm to assess the pro-social and anxiolytic effects of Carbetocin in rodents involves the following steps:

 Animal Model: Male C57BL/6J mice or Wistar rats are commonly used. For specific models, such as opioid withdrawal, animals first undergo a drug administration and withdrawal protocol.[1]



Drug Administration: Carbetocin acetate is typically dissolved in a vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection.[1][2] Dosages in mice have ranged from 0.64 mg/kg to 6.4 mg/kg, while in rats, doses between 0.1 mg/kg and 3.0 mg/kg have been tested.[1][2] For investigating central effects, direct intracerebroventricular or site-specific brain infusions are performed.[4][6]

Behavioral Testing:

- Sociability Test (Three-Chamber Test): This test assesses an animal's preference for social novelty. The apparatus consists of three interconnected chambers. The test mouse is allowed to explore the chambers containing a novel mouse in one side chamber and a novel object in the other. Time spent in each chamber and interacting with the mouse versus the object is recorded.
- Open-Field Test: This test is used to assess locomotor activity and anxiety-like behavior.
 The animal is placed in an open, novel arena, and its movements are tracked. Increased exploration of the center of the arena is indicative of reduced anxiety. Behaviors such as rearing and grooming are also quantified.[2]
- Social Approach and Vigilance: In more detailed protocols, behaviors like the duration and frequency of social investigation (e.g., sniffing) and avoidance or vigilance postures are manually or automatically scored from video recordings.[4]
- Data Analysis: Statistical analysis is performed to compare the behavioral outcomes between the Carbetocin-treated group, a placebo (vehicle) group, and often an oxytocintreated group.

Clinical Trials: Prader-Willi Syndrome (CARE-PWS)

The Phase 3 CARE-PWS trial provides a key example of the clinical evaluation of Carbetocin for behavioral symptoms:

- Study Design: A randomized, double-blind, placebo-controlled trial.
- Participants: Children and adolescents (ages 7-18) with a confirmed diagnosis of Prader-Willi Syndrome.[6]



- Intervention: Intranasal Carbetocin administered three times daily. Two doses were evaluated: 3.2 mg and 9.6 mg.[6]
- Outcome Measures:
 - Primary: Changes from baseline in the Hyperphagia Questionnaire for Clinical Trials (HQ-CT) and the Children's Yale-Brown Obsessive-Compulsive Scale (CY-BOCS).[6]
 - Secondary: Included the PWS Anxiousness and Distress Behaviors Questionnaire (PADQ)
 and the Clinical Global Impression of Change (CGI-C).[6]
- Duration: The placebo-controlled period was 8 weeks, followed by a long-term follow-up where all participants received Carbetocin.[6]

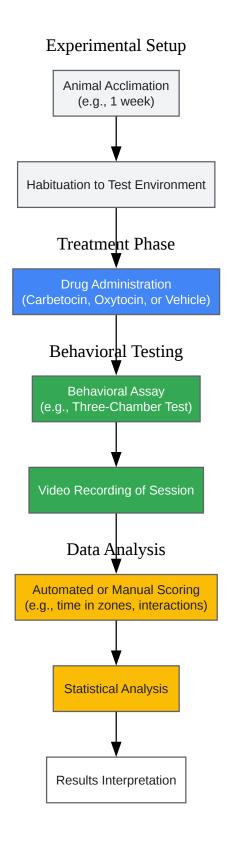
Mandatory Visualizations Signaling Pathway of Carbetocin at the Oxytocin Receptor

Carbetocin is a biased agonist of the oxytocin receptor (OTR), preferentially activating the Gq protein signaling pathway. The diagram below illustrates this cascade.









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